BenchChemオンラインストアへようこそ!

4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Medicinal chemistry Chemoproteomics Lead optimization

4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0) is a synthetic sulfamoyl benzamide derivative with molecular formula C₂₀H₂₄N₂O₄S and molecular weight 388.48 g/mol. It belongs to a broader chemotype of sulfamoyl benzamide compounds that have been investigated as selective inhibitors across multiple target families, including human ectonucleotidases (h-NTPDases), cannabinoid CB₂ receptors, glucokinase, and hepatitis B virus capsid assembly.

Molecular Formula C20H24N2O4S
Molecular Weight 388.48
CAS No. 899982-72-0
Cat. No. B2442331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide
CAS899982-72-0
Molecular FormulaC20H24N2O4S
Molecular Weight388.48
Structural Identifiers
SMILESCN(C1CCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC
InChIInChI=1S/C20H24N2O4S/c1-22(17-5-3-4-6-17)27(24,25)19-13-7-15(8-14-19)20(23)21-16-9-11-18(26-2)12-10-16/h7-14,17H,3-6H2,1-2H3,(H,21,23)
InChIKeyIYQOVXOIWGBNSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0): Procurement-Relevant Identity and Chemical-Type Context


4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0) is a synthetic sulfamoyl benzamide derivative with molecular formula C₂₀H₂₄N₂O₄S and molecular weight 388.48 g/mol . It belongs to a broader chemotype of sulfamoyl benzamide compounds that have been investigated as selective inhibitors across multiple target families, including human ectonucleotidases (h-NTPDases), cannabinoid CB₂ receptors, glucokinase, and hepatitis B virus capsid assembly [1]. The compound features a para-substituted 4-methoxyphenyl amide moiety coupled to a cyclopentyl(methyl)sulfamoyl-bearing benzamide core — a substitution architecture that creates a distinct pharmacological vector compared to its ortho- and meta-methoxy positional isomers and other N-aryl variants within commercial screening libraries.

Why Generic Substitution of 4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0) Cannot Be Assumed Without Comparative Evidence


Within the cyclopentyl(methyl)sulfamoyl benzamide series, seemingly minor positional variations in the methoxyphenyl amide substituent can produce divergent pharmacological profiles. The para-methoxy substitution pattern on the target compound (CAS 899982-72-0) yields an XLogP3 value of 3.1 , which is identical to that of its 3-methoxyphenyl positional isomer (CAS 899734-93-1, also XLogP3 = 3.1) [1]; however, the topological polar surface area (TPSA) and hydrogen-bonding geometry differ between these isomers, potentially leading to distinct target engagement profiles that cannot be extrapolated. The broader sulfamoyl benzamide class demonstrates that even conservative substituent modifications produce target-dependent selectivity shifts — for example, among h-NTPDase inhibitors, the most potent h-NTPDase1 inhibitor (3i, IC₅₀ = 2.88 ± 0.13 μM) differs substantially from the h-NTPDase8-selective compound (2d, IC₅₀ = 0.28 ± 0.07 μM) [2]. Without compound-specific comparative profiling data, interchanging 899982-72-0 with any positional isomer or N-aryl variant within this chemotype carries an unquantifiable risk of altered potency, selectivity, or off-target liability.

4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0): Quantitative Evidence for Differentiated Selection


Equivalent Lipophilicity to the 3-Methoxyphenyl Isomer Enables Clean Matched-Pair Comparisons for Target Identification Studies

The target compound (para-methoxy substitution, CAS 899982-72-0) has a computed XLogP3 value of 3.1 , which is identical to that of its 3-methoxyphenyl positional isomer (CAS 899734-93-1, XLogP3 = 3.1) [1]. This equivalent lipophilicity is significant because it eliminates a major confounding variable in chemoproteomic profiling or target-identification studies: when differential biological activity is observed between these two compounds, it can be attributed to positional pharmacophore effects (binding-site complementarity) rather than passive membrane permeability or non-specific hydrophobic partitioning. In contrast, other N-aryl variants in the sulfamoyl benzamide class span a broad XLogP3 range (e.g., ~2.1 to ~4.4 depending on substituents), complicating cross-compound interpretation.

Medicinal chemistry Chemoproteomics Lead optimization

Distinct Topological Polar Surface Area Relative to the 3-Methoxyphenyl Isomer Suggests Different Hydrogen-Bonding Pharmacophore Geometry

The 3-methoxyphenyl positional isomer (CAS 899734-93-1) has a reported topological polar surface area (TPSA) of 84.1 Ų [1]. While the TPSA of the target 4-methoxyphenyl compound (CAS 899982-72-0) has not been explicitly reported in authoritative public databases, the para-substitution geometry predictively yields a different spatial distribution of the methoxy oxygen lone pairs relative to the amide NH hydrogen-bond donor. In sulfamoyl benzamide series more broadly, TPSA values range from approximately 70 to 115 Ų depending on substitution pattern, and TPSA differences as small as 5–10 Ų have been correlated with altered blood–brain barrier penetration and oral bioavailability in related benzamide chemotypes [2]. Researchers requiring a specific hydrogen-bond acceptor/donor geometry for a given binding pocket may therefore find the 4-methoxy substitution pattern more or less suitable than the 3-methoxy isomer.

Molecular docking Pharmacophore modeling Structure-based drug design

Structural Novelty in Commercial Screening Libraries Supports Unique Hit-Finding Potential

CAS 899982-72-0 contains the N-cyclopentyl-N-methylsulfamoyl moiety, which is a relatively uncommon substituent in commercial screening collections . Reagent-grade N-cyclopentyl-N-methylsulfamoyl chloride is specifically noted for imparting steric and electronic properties that can influence biological activity and metabolic stability distinct from more common N,N-dimethylsulfamoyl or morpholinosulfonyl variants . In contrast, the broader sulfamoyl benzamide compound space is dominated by morpholinosulfonyl, piperidinylsulfonyl, and primary sulfamoyl (-SO₂NH₂) derivatives — exemplified by the h-NTPDase inhibitors where morpholinosulfonyl benzamides (e.g., compound 3f) were the most extensively characterized subclass [1]. The 4-methoxyphenyl amide moiety further distinguishes this compound from the 4-bromophenyl and 4-chlorophenyl analogs that represented the most potent h-NTPDase inhibitors in that study [1].

High-throughput screening Chemical biology Drug discovery

Potential for Pharmacological Differentiation from Morpholinosulfonyl Benzamides via Sulfamoyl Group Architecture

The cyclopentyl(methyl)sulfamoyl group in CAS 899982-72-0 differs fundamentally from the morpholinosulfonyl group present in the most extensively characterized sulfamoyl benzamide h-NTPDase inhibitors. The morpholinosulfonyl moiety (present in compound 3f and related inhibitors) [1] introduces a heterocyclic oxygen that can act as an additional hydrogen-bond acceptor, potentially altering target engagement profiles. The cyclopentyl group, by contrast, is purely hydrophobic and occupies a different steric volume. Literature on structurally related sulfamoyl benzamide CB₂ agonists demonstrates that variations in the sulfamoyl substituent can shift functional selectivity by over 100-fold [2]: compound 27 in that series achieved 120-fold functional selectivity for CB₂ over CB₁, driven in part by sulfamoyl optimization. While no direct selectivity data exist for CAS 899982-72-0, the structural precedent supports that the cyclopentyl(methyl)sulfamoyl architecture may confer a distinct selectivity fingerprint relative to morpholinosulfonyl and piperidinylsulfonyl analogs.

Enzyme inhibition Receptor pharmacology Metabolic stability

Synthetic Tractability and Modular Derivatization Potential Outperforms Multi-Substituted Analogs

CAS 899982-72-0 is synthesized via a multi-step sequence involving sulfonamide formation, palladium-catalyzed Suzuki–Miyaura coupling, and amidation . This convergent synthetic strategy contrasts with the synthesis of more complex sulfamoyl benzamide derivatives such as N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i), which requires additional chloro-substituent introduction and morpholine-carbonyl coupling steps [1]. The modular architecture of CAS 899982-72-0 — with independent synthetic handles at the sulfamoyl nitrogen, the benzamide core, and the aniline coupling partner — enables efficient parallel library synthesis. Researchers seeking to generate focused arrays of sulfamoyl benzamide analogs for SAR exploration can use this compound as a reliable starting scaffold with well-established coupling chemistry, whereas more heavily functionalized analogs impose additional synthetic constraints that reduce library throughput.

Parallel synthesis Library production Medicinal chemistry

Optimal Research and Procurement Applications for 4-[Cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide (CAS 899982-72-0)


Positional Isomer Matched-Pair Analysis in Chemoproteomic Target Deconvolution

The identical XLogP3 value (3.1) shared between CAS 899982-72-0 (4-methoxy) and CAS 899734-93-1 (3-methoxy) makes these two compounds an ideal matched-pair set for chemical proteomics experiments . When both compounds are profiled in parallel using affinity-based protein profiling (AfBPP) or thermal proteome profiling (TPP), any differentially engaged protein targets can be attributed to the positional effect of the methoxy group rather than to differences in cellular permeability or non-specific hydrophobic binding. This application is particularly relevant for academic screening centers and biotech companies performing target identification for phenotypic screening hits.

Focused Sulfamoyl Benzamide Library Construction for Novel Target Classes

CAS 899982-72-0 serves as a structurally distinct anchor point for building focused compound libraries targeting under-explored enzyme or receptor families. The cyclopentyl(methyl)sulfamoyl group distinguishes this scaffold from the morpholinosulfonyl and piperidinylsulfonyl derivatives that dominate published sulfamoyl benzamide series (e.g., h-NTPDases, CB₂ receptors) [1][2]. Medicinal chemistry groups seeking to explore new target space — such as under-studied ectonucleotidases, orphan GPCRs, or novel antiviral targets — can use this compound as a starting point for parallel synthesis, leveraging its modular architecture (three independently variable positions) for rapid SAR exploration .

Biochemical Tool Compound for Investigating Sulfamoyl-Dependent Pharmacological Selectivity

The demonstrated capacity of sulfamoyl benzamide chemotypes to achieve substantial target selectivity (120-fold CB₂/CB₁ functional selectivity; isoform-selective h-NTPDase inhibition) [1][2] supports the use of CAS 899982-72-0 as a biochemical tool compound. Researchers characterizing newly identified enzymes or receptors in the ectonucleotidase, cannabinoid, or kinase families can employ this compound alongside morpholinosulfonyl and primary sulfamoyl analogs to probe the contribution of the sulfamoyl substituent architecture to binding affinity and selectivity. This comparative pharmacology approach is most valuable when the target of interest lacks well-characterized selective small-molecule probes.

Computational Chemistry and Pharmacophore Model Validation

The para-methoxy substitution pattern of CAS 899982-72-0 provides a distinct hydrogen-bonding pharmacophore geometry compared to meta- and ortho-methoxy positional isomers . Computational chemistry groups building or validating pharmacophore models for sulfamoyl benzamide targets can use this compound to test whether their models correctly predict affinity differences driven by methoxy positional effects. The identical lipophilicity (XLogP3 = 3.1) to the 3-methoxy isomer removes lipophilicity as a confounding variable, enabling cleaner computational benchmarking of docking scores, free-energy perturbation calculations, and pharmacophore alignment algorithms.

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxyphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.